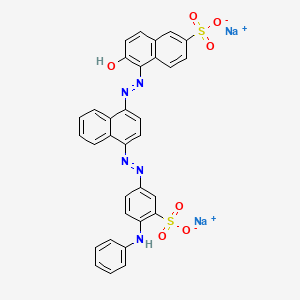
6-Quinazolinol
Vue d'ensemble
Description
6-Quinazolinol, also known as 6-quinazolinamine, is a heterocyclic compound with the molecular formula C7H5N3O. It is a white crystalline solid that is soluble in water and ethanol. 6-Quinazolinol is a key intermediate in the synthesis of quinazoline-based drugs and is used in the synthesis of many other compounds. It is also used in the pharmaceutical and agrochemical industries.
Applications De Recherche Scientifique
Anticancer Activity
Quinazolin-6-ol derivatives have been extensively studied for their anticancer properties . They act on various pathways and have been found to inhibit tumor growth and proliferation. For instance, some derivatives have shown promise in targeting the EGFR tyrosine kinase, which is implicated in many types of cancers .
Anti-Inflammatory and Analgesic Effects
Research has indicated that quinazolin-6-ol exhibits anti-inflammatory and analgesic activities . These effects are beneficial in the treatment of chronic pain and inflammatory diseases. The structure-activity relationship (SAR) studies have helped in optimizing the analgesic properties of these compounds .
Antimicrobial Properties
The antimicrobial properties of quinazolin-6-ol derivatives make them potential candidates for developing new antibiotics. They have been tested against various bacterial strains, showing effectiveness in combating drug-resistant bacteria .
Antiviral Applications
Quinazolin-6-ol compounds have also been explored for their antiviral activities . They could play a role in the treatment of viral infections, including those caused by HIV, by interfering with viral replication processes .
Antitubercular Activity
Given the global challenge of tuberculosis, quinazolin-6-ol derivatives have been investigated for their antitubercular activity . They offer a promising avenue for the development of new therapeutic agents against Mycobacterium tuberculosis .
Antioxidant Effects
These compounds have demonstrated antioxidant effects , which are crucial in protecting cells from oxidative stress. This property is significant in the prevention of diseases associated with oxidative damage .
Antihypertensive and Cardiovascular Applications
Quinazolin-6-ol derivatives have been found to exhibit antihypertensive effects , which can be harnessed in cardiovascular medicine. They work by affecting vascular smooth muscle tone and reducing blood pressure .
Neuroprotective and Antipsychotic Uses
Lastly, the neuroprotective and antipsychotic potentials of quinazolin-6-ol are being researched. These compounds may influence neurotransmitter systems and offer benefits in treating neurodegenerative disorders and mental health conditions .
Mécanisme D'action
Target of Action
Quinazolin-6-ol, also known as 6-Quinazolinol, is a compound that has been found to have a broad range of targets due to its diverse pharmacological activities . It has been reported to exhibit anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities . The compound’s primary targets are often associated with these activities. For instance, in its anti-cancer role, it may target specific proteins or enzymes involved in cell proliferation and survival.
Mode of Action
The mode of action of quinazolin-6-ol involves its interaction with its targets, leading to changes in cellular processes. For example, in its role as an anti-cancer agent, it may inhibit the activity of certain enzymes, leading to the disruption of cancer cell proliferation . In its anti-microbial role, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Biochemical Pathways
Quinazolin-6-ol affects various biochemical pathways depending on its target. In the context of its anti-cancer activity, it may affect pathways involved in cell proliferation and survival. As an anti-microbial agent, it can affect the pathways involved in biofilm formation . The downstream effects of these pathway disruptions can lead to the death of cancer cells or the inhibition of microbial growth.
Pharmacokinetics
The pharmacokinetics of quinazolin-6-ol, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability and therapeutic efficacy. Altered pharmacokinetics and pharmacodynamics of drugs used in combination may be due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The result of quinazolin-6-ol’s action at the molecular and cellular level is largely dependent on its target and mode of action. For instance, in its anti-cancer role, it may lead to the death of cancer cells . In its anti-microbial role, it can result in the inhibition of microbial growth .
Action Environment
The action, efficacy, and stability of quinazolin-6-ol can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins. Understanding these factors is crucial for optimizing the use of quinazolin-6-ol in therapeutic applications .
Propriétés
IUPAC Name |
quinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPMVEXRMOAIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343415 | |
| Record name | 6-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinazolinol | |
CAS RN |
7556-93-6 | |
| Record name | 6-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinazolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)












